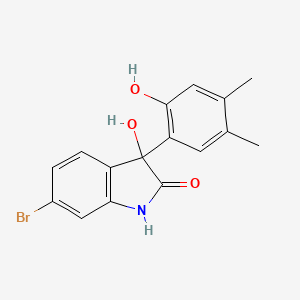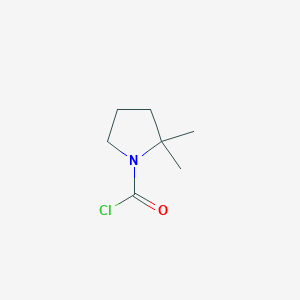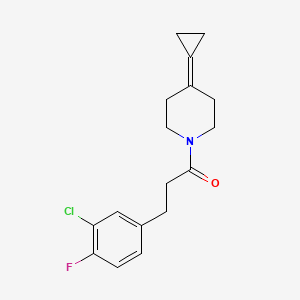![molecular formula C26H32N4O5 B2795962 Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252823-08-7](/img/structure/B2795962.png)
Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H32N4O5 and its molecular weight is 480.565. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties and Synthesis
Research has delved into the thermodynamic properties of similar tetrahydropyrimidine derivatives, highlighting their enthalpies of combustion, formation, fusion, vaporization, and sublimation through experimental methods like bomb calorimetry and differential thermal analysis. These studies provide essential insights into the physical characteristics and stability of these compounds, which are crucial for their application in pharmaceutical formulations and other chemical processes (Klachko et al., 2020).
Antimicrobial and Anticancer Activity
Tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. The research in this area focuses on modifying the chemical structure to enhance biological activity against specific targets. For instance, the synthesis of novel compounds and their screening against various microorganisms have demonstrated significant potential, suggesting these derivatives could serve as templates for the development of new therapeutic agents (Fandaklı et al., 2012). Additionally, compounds have been designed to inhibit specific enzymes or pathways, showing promise as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Crystal Structure Analysis
The analysis of crystal structures of related compounds provides a foundation for understanding the molecular conformations and potential interactions with biological targets. Such studies are pivotal for drug design, allowing researchers to tailor the chemical structure for improved efficacy and selectivity (Begum & Vasundhara, 2009).
Solubility and Interaction Studies
Investigations into the solubility and interaction of tetrahydropyrimidine derivatives with solvents reveal their physicochemical properties, which influence drug formulation and delivery. Understanding these aspects is vital for optimizing absorption and bioavailability in pharmaceutical applications (Ridka et al., 2019).
Multicomponent Reactions and Synthesis Techniques
Research has also explored multicomponent reactions for synthesizing tetrahydropyrimidine derivatives, offering efficient methods for preparing these compounds. Such synthetic strategies enhance the versatility and applicability of these derivatives in various scientific and industrial fields (Suwito et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5/c1-4-35-25(31)23-22(27-26(32)28-24(23)18-6-5-7-21(16-18)34-3)17-29-12-14-30(15-13-29)19-8-10-20(33-2)11-9-19/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVSBKIGAQVLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione](/img/structure/B2795880.png)

![4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2795882.png)

![2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2795889.png)

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2795891.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3,5-dimethylfuran-2-carboxamide](/img/structure/B2795892.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795894.png)
![[3-(Propan-2-yl)phenyl]thiourea](/img/structure/B2795896.png)

![4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795898.png)

![1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one](/img/structure/B2795901.png)
